Lipophilicity (XLogP3-AA) Comparison: 3,4-Dichloro-N-benzyl-2-methylindole-3-carbaldehyde vs. 3,4-Dichloro-N-benzyl-indole-3-carbaldehyde (Des-methyl Analog)
The predicted lipophilicity of 1-[(3,4-dichlorophenyl)methyl]-2-methylindole-3-carbaldehyde is XLogP3-AA = 4.7 . In comparison, the des-methyl analog 1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde (CAS 90815-02-4) has a calculated XLogP3-AA of approximately 3.9–4.1 based on its molecular formula C16H11Cl2NO and the absence of the C2 methyl group . The 2-methyl substituent increases lipophilicity by approximately 0.6–0.8 log units, which can significantly influence membrane permeability, plasma protein binding, and non-specific binding in cellular assays. This differential lipophilicity profile directly impacts the compound's suitability for cell-based phenotypic screening versus biochemical target-based assays.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.7 |
| Comparator Or Baseline | 1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde (CAS 90815-02-4): estimated XLogP3-AA ≈ 3.9–4.1 |
| Quantified Difference | ΔXLogP3-AA ≈ +0.6 to +0.8 (target compound more lipophilic) |
| Conditions | Calculated using the XLogP3-AA algorithm; values sourced from vendor technical datasheets . |
Why This Matters
A 0.6–0.8 log unit increase in lipophilicity can alter membrane permeability by approximately 2–5 fold, making the 2-methyl derivative more suitable for intracellular target engagement assays while increasing the risk of non-specific binding, a critical consideration for assay design and compound procurement.
